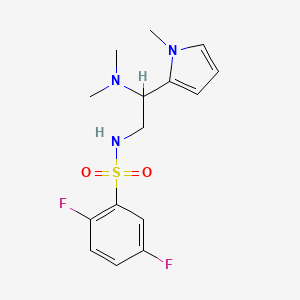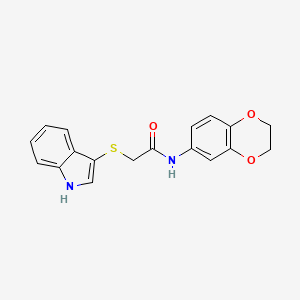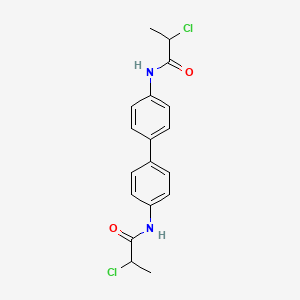![molecular formula C14H14N2O2S B2680497 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 339019-62-4](/img/structure/B2680497.png)
4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemoselective Reactions : The chemoselective reactions involving derivatives of pyrimidine, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been studied for their unique reactivity with amines. These reactions demonstrate the potential of such compounds in synthesizing targeted chemical structures, indicating their versatility in organic synthesis (Baiazitov et al., 2013).
Antimicrobial Applications : Novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl groups have shown significant antimicrobial activity. These compounds, synthesized through a one-pot reaction strategy, have displayed effectiveness against various bacteria and fungi, surpassing some reference drugs in activity (Alsaedi et al., 2019).
Nonlinear Optical Materials : A detailed study on derivatives of thiopyrimidine for their nonlinear optical (NLO) properties has been conducted. These compounds, including phenyl pyrimidine derivatives, have been analyzed for their electronic, linear, and NLO potential, showcasing their applicability in optoelectronic and high-tech applications (Hussain et al., 2020).
Surface Coating and Printing Ink : The incorporation of pyrimidine derivatives into polyurethane varnish and printing ink has been explored for their antimicrobial effects. Compounds containing the phenylsulfonyl group demonstrated a strong antimicrobial effect when applied to surfaces, suggesting their use in creating antimicrobial coatings (El‐Wahab et al., 2015).
Potential Applications
Organic Synthesis : The synthesis and study of the reactivity of pyrimidinyl sulphones and sulphoxides offer insights into their potential applications in organic chemistry. These compounds present a range of nucleophilic displacement reactions, providing a foundation for the development of novel synthetic pathways (Brown & Ford, 1967).
Material Science : The exploration of thiopyrimidine derivatives in material science, especially for their NLO properties, opens avenues for their use in developing new materials for optical and electronic devices. The comparative analysis between theoretical and experimental studies on these compounds highlights their potential in enhancing the performance of NLO materials (Hussain et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The action of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine affects the biochemical pathways involving protein kinases . The inhibition of these enzymes disrupts the signaling processes they control, leading to downstream effects on cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Similar pyrimidine analogues have been found to be prodrugs that need to be activated within the cell . They undergo several metabolic steps, including sequential phosphorylation to their monophosphate, diphosphate, and triphosphate forms . These intracellularly formed nucleotides are responsible for the pharmacological effects .
Result of Action
The molecular and cellular effects of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine’s action are primarily related to its inhibition of protein kinases . This leads to disruptions in cell growth, differentiation, migration, and metabolism . The compound’s anticancer potential is due to these disruptions .
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-12-8-5-9-13(12)16-14(15-10)19(17,18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPNPLBXIYXZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)
![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)
![N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2680423.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2680425.png)
![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)
![3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)
![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2680431.png)



